
Validamycin D
Overview
Description
Validamycin D is an antibiotic and fungicide produced by the bacterium Streptomyces hygroscopicus. It is primarily used as an inhibitor of the enzyme trehalase, which plays a crucial role in the metabolism of trehalose, a sugar found in many organisms. This compound is widely used in agriculture to control diseases such as sheath blight in rice and damping-off in cucumbers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Validamycin D is typically produced through fermentation processes involving Streptomyces hygroscopicus. The bacterium is cultured under specific conditions that promote the production of this compound. The fermentation broth is then subjected to various purification steps to isolate the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation using optimized strains of Streptomyces hygroscopicus. The fermentation process is carried out in bioreactors under controlled conditions of temperature, pH, and nutrient supply. After fermentation, the broth is processed to extract and purify this compound, which is then formulated into various agricultural products .
Chemical Reactions Analysis
Types of Reactions
Validamycin D undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for its metabolism and degradation in various environments .
Common Reagents and Conditions
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to produce validoxylamine A and other related compounds.
Oxidation: Oxidative reactions involving this compound typically require oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
The major products formed from the chemical reactions of this compound include validoxylamine A, valienamine, and other related aminocyclitol compounds. These products are often intermediates in the biosynthesis or degradation pathways of this compound .
Scientific Research Applications
Agricultural Use
Validamycin D is widely employed in agriculture to control various plant diseases, particularly:
- Rice Sheath Blight : this compound is effective against Rhizoctonia solani, the pathogen responsible for sheath blight in rice, enhancing crop yield and quality .
- Damping-off Disease : It also controls damping-off diseases in cucumbers, which are caused by soil-borne pathogens.
Insect Pest Management
Recent studies have highlighted the insecticidal properties of this compound:
- Bactrocera dorsalis : this compound has shown promise as an insecticide against the oriental fruit fly (Bactrocera dorsalis), significantly inhibiting trehalose metabolism and leading to increased mortality rates among larvae .
- Spodoptera litura : In the common cutworm (Spodoptera litura), validamycin treatment resulted in inhibited larval growth and reduced pupation rates, indicating its potential as a biocontrol agent .
Biochemical Research
This compound serves as a model compound in biochemical studies:
- Enzyme Inhibition Studies : Its role as a trehalase inhibitor is pivotal for understanding carbohydrate metabolism mechanisms across various organisms.
- Metabolomic Analysis : Research utilizing NMR-based metabolomic analysis has identified significant metabolic pathways affected by this compound, including glycolysis and tricarboxylic acid cycle pathways .
Table 1: Effects of this compound on Trehalase Activity
Treatment Concentration (μg/μL) | Trehalase Activity (U/mL) | Glucose Concentration (mg/dL) | Trehalose Concentration (mg/dL) |
---|---|---|---|
Control | 10.5 | 120 | 5 |
5 | 6.2 | 80 | 20 |
10 | 3.5 | 50 | 40 |
Data indicates that higher concentrations of this compound lead to a significant decrease in trehalase activity and glucose levels while increasing trehalose levels.
Case Study 1: this compound Against Bactrocera dorsalis
In a study evaluating the effects of this compound on Bactrocera dorsalis, larvae injected with validamycin showed a marked decrease in trehalase activity and increased mortality rates. The research concluded that validamycin could be developed further as an effective insecticide targeting this pest .
Case Study 2: Impact on Spodoptera litura
Research on Spodoptera litura demonstrated that exposure to this compound significantly inhibited larval growth and reduced pupation rates. Metabolomic analysis revealed alterations in metabolic pathways that are critical for larval development, underscoring the compound's potential as an agricultural pest control agent .
Mechanism of Action
Validamycin D exerts its effects primarily by inhibiting the enzyme trehalase. Trehalase is responsible for the hydrolysis of trehalose into glucose. By inhibiting this enzyme, this compound disrupts the metabolism of trehalose, leading to the accumulation of trehalose and subsequent metabolic imbalances. This inhibition affects various physiological processes in fungi and insects, making this compound an effective fungicide and insecticide .
Comparison with Similar Compounds
Similar Compounds
Validamycin A: Another antibiotic and fungicide produced by Streptomyces hygroscopicus, similar in structure and function to validamycin D.
Valienamine: A related aminocyclitol compound that is an intermediate in the biosynthesis of this compound.
Trehalase Inhibitors: Other compounds that inhibit trehalase, such as acarbose and miglitol, which are used in the treatment of diabetes.
Uniqueness
This compound is unique due to its specific inhibition of trehalase and its effectiveness in controlling a wide range of plant diseases. Its ability to disrupt trehalose metabolism makes it a valuable tool in both agricultural and medical research .
Biological Activity
Validamycin D is a compound that has garnered attention for its biological activity, particularly in the context of its role as an inhibitor of trehalase, an enzyme crucial for trehalose metabolism. This article provides an overview of the biological activities of this compound, supported by data tables and research findings from diverse sources.
Overview of this compound
This compound is a member of the validamycin family, which includes Validamycin A and B. These compounds are primarily known for their antifungal properties and their ability to inhibit trehalase, leading to significant metabolic disruptions in target organisms. The inhibition of trehalase activity results in the accumulation of trehalose, which can have lethal effects on various pests and pathogens.
The primary mechanism through which this compound exerts its biological effects is by inhibiting trehalase activity. This inhibition disrupts the hydrolysis of trehalose into glucose, leading to various metabolic consequences:
- Trehalose Accumulation : The accumulation of trehalose can lead to osmotic imbalance and energy deficits in organisms.
- Chitin Biosynthesis Inhibition : this compound also affects chitin biosynthesis, which is crucial for the structural integrity of fungal cell walls and insect exoskeletons.
Table 1: Effects of this compound on Trehalase Activity
Treatment Concentration (μg/μL) | Trehalase Activity (U/mL) | Glucose Concentration (mg/dL) | Trehalose Concentration (mg/dL) |
---|---|---|---|
Control | 10.5 | 120 | 5 |
5 | 6.2 | 80 | 20 |
10 | 3.5 | 50 | 40 |
Data indicates that higher concentrations of this compound lead to a significant decrease in trehalase activity and glucose levels while increasing trehalose levels.
Case Studies
-
Insecticidal Activity Against Bactrocera dorsalis
- A study demonstrated that injections of this compound significantly inhibited both trehalose and chitin metabolism in Bactrocera dorsalis larvae. The mortality rate increased with higher doses, indicating its potential as an insecticide .
- The study reported a dose-dependent relationship where higher concentrations resulted in greater inhibition of both metabolic pathways, leading to increased deformities and mortality rates among treated larvae.
-
Fungal Pathogen Control
- Research has shown that this compound can inhibit the growth of certain fungal pathogens by disrupting their metabolic processes. For instance, it was found to hinder the biosynthesis of fumonisin B1 in Fusarium verticillioides, a significant mycotoxin producer .
- This effect was attributed to reduced trehalase and ATPase activity, leading to diminished production of key metabolites necessary for fungal growth.
Table 2: Impact on Fungal Growth
Fungal Species | Treatment (μg/mL) | Growth Inhibition (%) |
---|---|---|
Fusarium verticillioides | 5 | 65 |
Aspergillus niger | 10 | 70 |
Candida albicans | 15 | 50 |
Research Findings
Recent studies have highlighted the potential applications of this compound in agricultural pest management and mycotoxin control:
- Insect Management : The compound has been proposed as a promising agent for managing pest populations due to its lethal effects on larvae when administered at effective concentrations.
- Mycotoxin Control : Its ability to inhibit key metabolic pathways in fungi suggests that this compound could be developed as a natural fungicide or as part of integrated pest management strategies.
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO13/c22-3-6-1-8(13(26)16(29)11(6)24)21-9-2-7(12(25)17(30)14(9)27)5-33-20-19(32)18(31)15(28)10(4-23)34-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12-,13+,14+,15-,16+,17+,18+,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOSEJASWWCMOA-VLWZCVIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)O)COC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12650-67-8 | |
Record name | Validamycin D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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